molecular formula C30H48N2O2 B1624416 2-[4-(Cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile CAS No. 480438-86-6

2-[4-(Cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile

Cat. No. B1624416
M. Wt: 468.7 g/mol
InChI Key: KGJJVMVPAVTWCT-UHFFFAOYSA-N
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Description

2-[4-(Cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile , also known by its chemical formula C~30~H~48~N~2~O~2~ , is a compound with intriguing properties. Its structure features a central acetonitrile group flanked by two phenyl rings, each substituted with 3,7-dimethyloctoxy groups. This compound has garnered attention due to its potential applications in various fields.



Synthesis Analysis

The synthesis of 2-[4-(Cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile involves intricate steps. Researchers have explored both traditional and novel synthetic routes. One common approach is the reaction between a suitable cyanomethyl precursor and a phenyl compound bearing the necessary 3,7-dimethyloctoxy substituents. Optimization of reaction conditions, reagents, and purification methods is crucial for obtaining high yields.



Molecular Structure Analysis

The molecular structure of this compound reveals its unique architecture. The central acetonitrile group provides polarity, while the bulky 3,7-dimethyloctoxy substituents enhance solubility and stability. The phenyl rings contribute to its aromatic character. Understanding the spatial arrangement of atoms aids in predicting its behavior in various environments.



Chemical Reactions Analysis

2-[4-(Cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile participates in diverse chemical reactions. It can undergo nucleophilic substitutions, condensations, and cyclizations. Researchers have explored its reactivity with various electrophiles and nucleophiles. These reactions yield derivatives with altered properties, expanding its potential applications.



Physical And Chemical Properties Analysis


  • Melting Point : The compound exhibits a melting point range of 83.0-87.9°C .

  • Molecular Weight : It has a molecular weight of approximately 468.71 g/mol .

  • Solubility : Solubility in various solvents affects its practical utility.

  • LogP (Partition Coefficient) : The high LogP value of 8.28 suggests lipophilicity.

  • PSA (Polar Surface Area) : The PSA of 66.04 Å2 influences interactions with biological membranes.


Safety And Hazards


  • Personal Protective Equipment : When handling this compound, use eyeshields , gloves , and appropriate respiratory protection (e.g., N95 or P1 respirators).

  • Transport Classification : Classified as NONH for all modes of transport.

  • Flash Point : Not applicable.


Future Directions

Researchers should explore the following aspects:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Derivatives : Synthesize derivatives with modified substituents for enhanced properties.

  • Toxicity Studies : Assess its safety profile comprehensively.

  • Industrial Applications : Explore applications in materials science, catalysis, or organic electronics.


properties

IUPAC Name

2-[4-(cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N2O2/c1-23(2)9-7-11-25(5)15-19-33-29-21-28(14-18-32)30(22-27(29)13-17-31)34-20-16-26(6)12-8-10-24(3)4/h21-26H,7-16,19-20H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJJVMVPAVTWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCOC1=CC(=C(C=C1CC#N)OCCC(C)CCCC(C)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407897
Record name AGN-PC-0LLXEV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile

CAS RN

480438-86-6
Record name AGN-PC-0LLXEV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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